4-Methylindolin-7-amine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-indol-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-6-2-3-8(10)9-7(6)4-5-11-9;;/h2-3,11H,4-5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFLHSGYINLOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Derivatization Strategies
Reactivity of the Primary Amine Moiety at C-7
The primary amine at the C-7 position is a key functional handle for derivatization. Its reactivity is characteristic of aromatic amines, allowing for transformations such as acylation, alkylation, and diazotization.
Amidation and Acylation Reactions
The C-7 primary amine readily undergoes acylation with various reagents, including acid chlorides and anhydrides, to form the corresponding amides. This reaction is one of the most fundamental transformations for this class of compounds. libretexts.orgresearchgate.net The direct condensation with carboxylic acids is also feasible, though it often requires higher temperatures (typically above 160°C) or the use of coupling agents or Lewis acid catalysts to proceed efficiently. youtube.com
These reactions are generally robust, and the resulting amide functionality is a prevalent structural motif in many biologically active molecules. researchgate.net The synthesis of N-acyl-7-nitroindolines, for example, is a known application of this reactivity, where the products can serve as photolabile protecting groups or "caged" compounds. nih.gov Although direct acylation of nitro-substituted indolines can be challenging due to the reduced nucleophilicity of the amine, the principle remains a cornerstone of derivatization. nih.gov
| Acylating Agent | Typical Conditions | Product Class | Reference |
|---|---|---|---|
| Acid Chlorides (e.g., Acetyl chloride, Adipoyl chloride) | Aprotic solvent (e.g., DCM), often with a non-nucleophilic base (e.g., Et3N) at room temperature. | N-(4-Methylindolin-7-yl)amides | researchgate.netopenstax.org |
| Acid Anhydrides (e.g., Acetic anhydride) | Often neat or in a polar solvent, may require mild heating or a catalyst. | N-(4-Methylindolin-7-yl)amides | youtube.com |
| Carboxylic Acids | High temperature (>160°C) or use of coupling agents (e.g., carbodiimides) or Lewis acid catalysts (e.g., Boron-based reagents). | N-(4-Methylindolin-7-yl)amides | youtube.comias.ac.in |
Alkylation and Arylation Pathways
Direct alkylation of the C-7 primary amine can be achieved using alkyl halides. However, this method can be complicated by polyalkylation, where the initially formed secondary amine product competes with the starting material, leading to tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu Using a large excess of the amine can favor mono-alkylation. A more controlled and widely used method for N-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. britannica.com
Arylation of the C-7 amine is less common but can be accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, analogous to the well-established methods for N-arylation of indoles. mdpi.com
Diazotization and Subsequent Transformations
The conversion of the primary aromatic amine at C-7 into a diazonium salt is a powerful synthetic strategy. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–10 °C). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org
The resulting diazonium salt (Ar-N₂⁺) is a versatile intermediate because the dinitrogen moiety is an excellent leaving group (N₂ gas). masterorganicchemistry.com This allows for its displacement by a wide range of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comorganic-chemistry.org These transformations are synthetically valuable as they enable the introduction of substituents that are often difficult to install through direct methods. organic-chemistry.org
| Reagent(s) | Product Type | Named Reaction | Reference |
|---|---|---|---|
| 1. NaNO2, HCl (0-5°C) 2. CuCl | 7-Chloro-4-methylindoline | Sandmeyer Reaction | masterorganicchemistry.comlibretexts.org |
| 1. NaNO2, HBr (0-5°C) 2. CuBr | 7-Bromo-4-methylindoline | Sandmeyer Reaction | masterorganicchemistry.com |
| 1. NaNO2, H2SO4 (0-5°C) 2. KI | 7-Iodo-4-methylindoline | Sandmeyer-type | organic-chemistry.org |
| 1. NaNO2, HBF4 (0-5°C) 2. Heat | 7-Fluoro-4-methylindoline | Schiemann Reaction | libretexts.orgorganic-chemistry.org |
| 1. NaNO2, HCl (0-5°C) 2. CuCN | 4-Methylindoline-7-carbonitrile | Sandmeyer Reaction | masterorganicchemistry.com |
| 1. NaNO2, H2SO4 (0-5°C) 2. H2O, Heat | 4-Methylindolin-7-ol | Hydrolysis | organic-chemistry.org |
| 1. NaNO2, HCl (0-5°C) 2. H3PO2 | 4-Methylindoline (B2615526) | Reductive deamination | libretexts.org |
Transformations Involving the Indoline (B122111) Nitrogen Atom
The secondary amine within the five-membered heterocyclic ring of the indoline core possesses its own distinct reactivity, primarily as a nucleophile. This site can be functionalized, protected, or used as a handle to construct more complex fused ring systems.
N-Functionalization and Protecting Group Chemistry
The indoline nitrogen can be readily functionalized through alkylation or acylation reactions. N-alkylation can be achieved with alkyl halides, often in the presence of a base. nih.gov More advanced iron-catalyzed borrowing-hydrogen methodologies allow for the N-alkylation of indolines using alcohols as the alkylating agents. nih.gov
In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent undesired side reactions. youtube.com A variety of protecting groups are suitable for this purpose, chosen based on their stability to subsequent reaction conditions and the ease of their removal. Electron-withdrawing groups, such as sulfonyl or carbamate (B1207046) moieties, are commonly employed. These groups also serve to modify the electronic properties of the indole (B1671886)/indoline system. acs.org
| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Base (e.g., DMAP, Et3N) | Strong acid (e.g., TFA, HCl) | acs.orgnih.gov |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base (e.g., Pyridine) | Reductive cleavage (e.g., Mg/MeOH) or harsh basic conditions. | acs.org |
| Tosyl (p-Toluenesulfonyl) | Ts | Tosyl chloride (TsCl), Base (e.g., Pyridine, NaH) | Strong reducing agents or harsh acid/base hydrolysis. | researchgate.netresearchgate.net |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF) or strong Lewis/protic acids. | acs.org |
| Phthalimido (for primary amines) | Phth | Phthalic anhydride (B1165640) then heat, or Gabriel synthesis precursors. | Hydrazine (Ing-Manske procedure). Although used for primary amines, the principle of using imides for protection is relevant. | nih.gov |
Annulation Reactions at the Indoline Nitrogen
Annulation reactions involve the construction of a new ring fused to the existing indoline scaffold. The indoline nitrogen, along with an adjacent carbon (typically C-2), can participate in cyclization reactions to form novel polycyclic heterocyclic systems. rsc.orgnih.govnih.gov These reactions often proceed via cycloaddition pathways, such as [4+2] or [3+2] cycloadditions with appropriately designed dienes or dipolarophiles. nih.gov For instance, the reaction of indoles with 1,2-diaza-1,3-dienes can lead to fused pyridazino[3,4-b]indoline systems. nih.gov
Other strategies include tandem reactions where an initial functionalization at the nitrogen is followed by an intramolecular cyclization. For example, rhodium-catalyzed C-H activation can be directed by the NH-indole to install a functional group that is then used to build a new fused ring. acs.org Similarly, iron-catalyzed double C-N bond formation has been used to construct indole-fused eight-membered rings. acs.org These advanced methods provide access to complex and unique molecular architectures that are of interest in materials and medicinal chemistry. nih.govacs.org
Modifications of the Indoline Carbocyclic Ring System (excluding C-7 functionalization)
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the case of 4-methylindolin-7-amine, the outcome of SEAr reactions on the carbocyclic ring (at C-5 and C-6) is dictated by the combined electronic effects of the substituents.
The indoline framework itself, particularly the nitrogen atom of the five-membered ring, is an activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org For the carbocyclic ring, this influence primarily activates the C-6 position. The methyl group at C-4 is a weakly activating, ortho-, para-directing group, which reinforces the activation of the C-5 position. youtube.com
The nature of the C-7 amino group is critical and depends on the reaction conditions.
In its free base form (-NH2): The amino group is a potent activating group, strongly directing ortho and para. This would further activate the C-6 position.
Therefore, the regioselectivity of SEAr reactions can be tuned. Under neutral or basic conditions, the combined directing effects of the indoline nitrogen, the C-4 methyl group, and the C-7 amino group would strongly favor substitution at the C-5 and C-6 positions. Common SEAr reactions like nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce a variety of functional groups. masterorganicchemistry.com For instance, nitration would likely yield a mixture of 5-nitro- and 6-nitro-4-methylindolin-7-amine.
| Position | Influence of Indoline N | Influence of C4-Methyl | Influence of C7-Amine | Overall Predicted Reactivity |
|---|---|---|---|---|
| C-5 | Neutral | Ortho (Activating) | Meta (Less Deactivated) | Favored |
| C-6 | Para (Activating) | Meta (Less Deactivated) | Ortho (Activating) | Strongly Favored |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing a modular approach to derivatization. wiley.com To utilize these methods on the carbocyclic ring of 4-methylindolin-7-amine, a precursor bearing a halide or triflate at the C-5 or C-6 position is typically required. For example, starting with 5-bromo-4-methylindolin-7-amine, a range of transformations becomes accessible.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov It is exceptionally useful for forming new C-C bonds. A 5-bromo-4-methylindoline derivative could be coupled with various aryl or alkyl boronic acids or esters to install diverse substituents at the C-5 position. uwindsor.ca
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an amine with an aryl halide. It could be used to introduce a secondary or tertiary amine at the C-5 or C-6 position of a halogenated 4-methylindoline, expanding the structural and functional diversity of the scaffold.
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst. This would allow for the introduction of vinyl groups onto the carbocyclic ring, which can serve as handles for further synthetic transformations. nih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Resulting Structure at C-5 |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl group |
| Buchwald-Hartwig | Secondary Amine (R₂NH) | C-N | Pd₂(dba)₃ / BINAP | Tertiary amine (-NR₂) |
| Heck | Alkene (CH₂=CHR) | C-C (sp²-sp²) | Pd(OAc)₂ / P(o-tolyl)₃ | Vinyl group (-CH=CHR) |
| Sonogashira | Terminal Alkyne (RC≡CH) | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI | Alkynyl group (-C≡CR) |
Stereochemical Considerations in Derivatives of 4-Methylindolin-7-amine Dihydrochloride (B599025)
While 4-methylindolin-7-amine itself is achiral, its five-membered ring is a common target for introducing stereocenters, leading to chiral derivatives with potential applications in various fields of chemistry.
Chirality Introduction and Control Strategies
Chirality can be introduced to the indoline scaffold primarily by creating stereocenters at the C-2 and C-3 positions. Strategies to achieve this often involve asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other.
One prominent strategy is the asymmetric hydrogenation of a corresponding indole precursor. For example, a 4-methyl-7-aminoindole could be subjected to catalytic hydrogenation using a chiral metal complex, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This can lead to the formation of enantioenriched 4-methylindolin-7-amine. acs.org
Alternatively, functional groups can be introduced stereoselectively onto the pre-formed indoline ring. For instance, an N-protected indoline can be deprotonated at the C-2 position with a strong base and then reacted with an electrophile. The use of a chiral ligand or a chiral auxiliary attached to the indoline nitrogen can guide the electrophile to one face of the molecule, thereby establishing a stereocenter. A concise, stereoselective route to the four diastereoisomers of 4-methylproline has been demonstrated, highlighting methods applicable to substituted five-membered nitrogen heterocycles. nih.gov
Diastereoselective and Enantioselective Synthesis of Analogues
The synthesis of indoline analogues with multiple stereocenters requires precise control over both diastereoselectivity and enantioselectivity.
Diastereoselective Synthesis: When a stereocenter already exists in the molecule (or is being formed simultaneously with another), diastereoselective reactions can control the relative configuration of the new stereocenter. For example, the intramolecular Mizoroki-Heck cyclization has been used to synthesize spiroindolines in a diastereoselective manner. nih.gov Similarly, dearomative indole-C3-alkylation followed by an aza-Friedel–Crafts cascade reaction has been developed to produce 2,3-fused tetracyclic indolines with high cis-diastereoselectivity. acs.org
Enantioselective Synthesis: Creating a specific enantiomer of a chiral indoline analogue often relies on asymmetric catalysis. A copper-catalyzed hydroamination strategy provides a powerful method for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. acs.org This protocol tolerates a wide range of functional groups, demonstrating its potential for creating complex and diverse chiral indoline libraries. Organocatalysis also offers powerful tools. For instance, the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by a primary amine, can yield products with high enantioselectivity, a principle that can be extended to the functionalization of indoline-based systems. beilstein-journals.org
| Method | Key Transformation | Stereochemical Control | Typical Result | Reference |
|---|---|---|---|---|
| CuH-Catalyzed Hydroamination | Cyclization of N-(o-alkynylaryl)imines | Enantio- and Diastereoselective | cis-2,3-disubstituted indolines, high ee | acs.org |
| Intramolecular Mizoroki-Heck | Cyclization of tethered N-methylbromoanilines | Diastereoselective | Spiroindolines, single diastereomer | nih.gov |
| Photochemical [2+2] Cycloaddition | Dearomatization of Indole Derivatives | Diastereoselective | Cyclobutane-fused spiroindolines | nih.gov |
| Organocatalytic Amination | α-amination of 4-substituted pyrazolones | Enantioselective | 4-amino-5-pyrazolones, up to 97:3 er | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
No specific Density Functional Theory (DFT) studies detailing the optimized ground state geometry, bond lengths, bond angles, or energetic profile of 4-Methylindolin-7-amine dihydrochloride (B599025) are available in the public domain. Such studies, typically performed using software like Gaussian with functionals such as B3LYP and basis sets like 6-311++G(d,p), would be necessary to provide precise data on the molecule's three-dimensional structure and thermodynamic stability. nih.gov
Molecular Orbital Analysis and Reactivity Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity, including its susceptibility to nucleophilic or electrophilic attack. The energy gap between these frontier orbitals indicates the molecule's kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps, which illustrate charge distribution, are invaluable for identifying sites for intermolecular interactions. nih.gov Regrettably, no HOMO-LUMO analysis or MEP maps have been published specifically for 4-Methylindolin-7-amine dihydrochloride.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. kallipos.gr
Conformational Analysis in Diverse Solvation Environments
Information regarding the conformational landscape of 4-Methylindolin-7-amine dihydrochloride is absent from the scientific literature. MD simulations would be required to explore the molecule's flexibility and preferred shapes (conformers) in different environments, such as in a vacuum, in water, or in organic solvents. This analysis is vital for understanding how the molecule might behave in a biological system or a chemical reaction mixture.
Investigation of Intermolecular Interactions with Chemical Entities (e.g., solvents, counterions)
The interaction of 4-Methylindolin-7-amine dihydrochloride with its surrounding chemical environment, including solvent molecules and its chloride counterions, has not been computationally investigated. Studies on similar molecules often use techniques like Symmetry-Adapted Perturbation Theory (SAPT) to dissect the forces (electrostatic, exchange, induction, and dispersion) that govern these intermolecular interactions. mdpi.com Such data is critical for understanding solubility, crystal packing, and binding mechanisms.
Spectroscopic Property Prediction and Validation
Theoretical calculations are frequently used to predict spectroscopic signatures (e.g., IR, Raman, NMR, UV-Vis) which can then be compared with experimental data for validation. For 4-Methylindolin-7-amine dihydrochloride, no published studies were found that present either predicted or experimentally validated spectroscopic data derived from computational models. This includes the absence of calculated vibrational frequencies or predicted NMR chemical shifts.
Theoretical Infrared and Nuclear Magnetic Resonance (NMR) Spectra
There is currently no publicly available research detailing the theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra of 4-Methylindolin-7-amine dihydrochloride. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict the vibrational frequencies (IR) and chemical shifts (NMR) of molecules. These theoretical spectra are invaluable tools for chemists, as they aid in the interpretation of experimental data and provide insights into molecular structure and bonding. However, such simulations for 4-Methylindolin-7-amine dihydrochloride have not been reported in peer-reviewed literature.
Computational Modeling of UV-Vis Absorption and Fluorescence Characteristics
Similarly, the computational modeling of the ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of 4-Methylindolin-7-amine dihydrochloride has not been documented in accessible scientific reports. Time-dependent DFT (TD-DFT) is a standard method used to simulate electronic transitions, predicting the wavelengths of maximum absorption (λmax) and emission. This information is crucial for understanding the photophysical properties of a compound and assessing its potential in applications such as optical materials or fluorescent probes. The absence of such studies indicates that the electronic properties of this specific molecule are yet to be theoretically investigated and shared with the scientific community.
Advanced Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For 4-Methylindolin-7-amine, which has a molecular formula of C₉H₁₂N₂, the expected analysis would be performed on the free base via electrospray ionization (ESI) in positive ion mode. The instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion for C₉H₁₂N₂ is calculated to be 149.1073 Da. An experimental HRMS measurement that falls within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds. mdpi.comacs.org
Table 1: Illustrative HRMS Data for 4-Methylindolin-7-amine
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₉H₁₂N₂ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 149.1073 |
| Observed m/z (Hypothetical) | 149.1070 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of an organic molecule in solution. uobasrah.edu.iq A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 4-Methylindolin-7-amine dihydrochloride (B599025).
¹H NMR Spectroscopy : This experiment identifies all unique proton environments in the molecule. For 4-Methylindolin-7-amine, signals are expected for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl group protons, and the amine protons. The chemical shift (δ) of each signal provides information about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy : This experiment identifies all unique carbon atoms. Key signals would include those for the aromatic carbons, the aliphatic carbons (C2 and C3), and the methyl carbon. The presence of the dihydrochloride salt would influence the chemical shifts, particularly for carbons near the protonated amine groups. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates each proton signal with the carbon atom to which it is directly attached. It is crucial for definitively linking the ¹H and ¹³C assignments.
Heteronuclear Multiple Bond Correlation (HMBC) : This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. For instance, an HMBC experiment would show correlations from the methyl protons to the C4 and adjacent aromatic carbons, confirming the position of the methyl group. It would also show correlations from the C2- and C3-protons to aromatic carbons, confirming the indoline (B122111) ring structure.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments (Illustrative)
| Position | Expected ¹³C δ (ppm) | Expected ¹H δ (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| C2 | ~55 | ~3.6 | t |
| C3 | ~32 | ~3.1 | t |
| C3a | ~125 | - | - |
| C4 | ~130 | - | - |
| C5 | ~128 | ~7.0 | d |
| C6 | ~118 | ~6.8 | d |
| C7 | ~140 | - | - |
| C7a | ~145 | - | - |
| 4-CH₃ | ~18 | ~2.3 | s |
| 7-NH₂ | - | ~8.0-10.0 | br s |
| 1-NH | - | ~8.0-10.0 | br s |
Note: Chemical shifts (δ) are hypothetical and referenced against a standard solvent like DMSO-d₆. Multiplicities: s = singlet, d = doublet, t = triplet, br s = broad singlet.
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can analyze the compound in its solid, crystalline form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the chemical environment and intermolecular interactions, such as hydrogen bonding within the crystal lattice, which are averaged out in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uobasrah.edu.iqresearchgate.net They are excellent for identifying functional groups and studying hydrogen bonding.
Infrared (IR) Spectroscopy : For 4-Methylindolin-7-amine dihydrochloride, the IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine salt (R-NH₃⁺) and the secondary indoline amine salt would appear as broad bands in the 2400-3200 cm⁻¹ region. C-H stretches from the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy is often more sensitive to non-polar bonds. It would provide complementary information, particularly for the C-C skeletal vibrations of the aromatic ring, which can be weak in the IR spectrum.
Table 3: Expected Vibrational Spectroscopy Bands (Illustrative)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-2400 (broad) | N-H Stretch | Amine salts (-NH₃⁺, >NH₂⁺) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1620-1580 | N-H Bend | Amine salts |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. nih.gov The substituted benzene (B151609) ring in the indoline structure is the primary chromophore. The spectrum would typically show one or more absorption maxima (λ_max) characteristic of the π → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to substitution and the protonation state of the amine groups. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a simple and effective method for quantifying the compound in solution, provided a calibration curve is established.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for determining the purity of the compound and for separating it from any starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is the premier technique for assessing chemical purity. mdpi.com A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient. The compound would be detected by a UV detector set to one of its absorption maxima. A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >99%).
Thin-Layer Chromatography (TLC) : TLC is a rapid, qualitative technique used to monitor reaction progress and check for impurities. A suitable solvent system would be chosen to achieve good separation between the product and other components on a silica (B1680970) gel plate, with visualization typically under UV light.
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Methylindolin-7-amine dihydrochloride |
| 4-Methylindolin-7-amine |
| Acetonitrile |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Methylindolin-7-amine dihydrochloride. A robust HPLC method is essential for quantifying the compound and detecting any non-volatile impurities.
Method Development:
The development of an HPLC method for 4-Methylindolin-7-amine dihydrochloride would typically involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. Given the polar and ionizable nature of the amine group, reversed-phase HPLC is a common approach.
A typical starting point for method development would be a C18 column, which is a versatile stationary phase for a wide range of analytes. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is crucial for controlling the ionization state of the amine and achieving reproducible retention times. A buffer with a slightly acidic pH is often employed to ensure the amine is in its protonated form, which can lead to better peak shape and retention on a C18 column. Ion-pairing agents, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, might also be added to the mobile phase to improve peak symmetry and retention. researchgate.net
The selection of the organic modifier and the gradient profile (if not an isocratic method) is optimized to ensure adequate separation of the main peak from any potential impurities within a reasonable analysis time. Detection is typically performed using a UV detector, with the wavelength selected based on the UV absorbance spectrum of 4-Methylindolin-7-amine dihydrochloride to maximize sensitivity. A photodiode array (PDA) detector is particularly useful as it can provide spectral information for peak purity assessment. nih.gov
Validation:
Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following tables present hypothetical but representative data for the validation of an HPLC method for 4-Methylindolin-7-amine dihydrochloride.
Table 1: HPLC Method Parameters for 4-Methylindolin-7-amine dihydrochloride
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 2: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,500 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1 - 100 µg/mL |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
|---|---|---|
| 10 | 1.2% | 1.8% |
| 50 | 0.8% | 1.3% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) |
|---|---|---|
| 25 | 24.8 | 99.2% |
| 50 | 50.4 | 100.8% |
Table 5: LOD and LOQ
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 4-Methylindolin-7-amine dihydrochloride, GC-MS is invaluable for profiling volatile organic impurities and potential byproducts from the synthetic process.
Impurity Profiling:
The manufacturing process of 4-Methylindolin-7-amine dihydrochloride may involve various reagents and solvents that could persist as volatile impurities in the final product. GC-MS allows for the detection of these impurities even at trace levels. The process involves introducing a sample into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. thermofisher.com
For the analysis of amines by GC, derivatization is sometimes employed to improve their volatility and chromatographic behavior. researchgate.net However, modern specialized GC columns, such as those with a base-deactivated surface or columns specifically designed for amines, can often allow for the direct analysis of these compounds without derivatization. nih.gov
Methodology:
A typical GC-MS method for impurity profiling of 4-Methylindolin-7-amine dihydrochloride would involve dissolving the sample in a suitable solvent and injecting it into the GC-MS system. Headspace GC-MS is a particularly useful technique for analyzing volatile impurities without injecting the non-volatile main component onto the column. In this technique, the sample is heated in a sealed vial, and the vapor above the sample (the headspace) is injected into the GC.
The mass spectrometer can be operated in full scan mode to detect all eluting compounds and aid in the identification of unknown impurities by comparing their mass spectra to spectral libraries (e.g., NIST). For quantitative analysis of known impurities, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and specificity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. thermofisher.com
Table 6: Potential Volatile Byproducts and Impurities
| Compound Name | Potential Origin |
|---|---|
| Toluene (B28343) | Residual solvent |
| Methanol | Residual solvent or reagent |
| Pyridine | Starting material or byproduct |
Table 7: GC-MS Method Parameters for Volatile Impurity Profiling
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or a specialized amine column |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 450 amu (Full Scan) |
Table 8: Hypothetical Impurity Profile Data
| Retention Time (min) | Detected Impurity | Concentration (ppm) | Identification Method |
|---|---|---|---|
| 4.2 | Methanol | 50 | Mass Spectrum Library Match |
| 7.8 | Toluene | 25 | Mass Spectrum Library Match |
| 10.5 | Pyridine | 10 | Mass Spectrum Library Match and Standard Confirmation |
Stability, Storage, and Handling Considerations for Dihydrochloride Salts
Thermodynamic and Kinetic Stability in Various Chemical Environments
Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, particularly in aqueous solutions. nih.gov For 4-Methylindolin-7-amine dihydrochloride (B599025), hydrolytic stability is influenced by pH, temperature, and the presence of moisture.
Amine salts, when dissolved in water, can exist in equilibrium with their free base form. The presence of moisture can facilitate the disproportionation of the salt back to the free base, especially when in contact with alkaline excipients or surfaces. purdue.edunih.gov While specific hydrolysis data for 4-Methylindolin-7-amine dihydrochloride is not extensively documented, studies on similar structures, such as pyrrole-based hydrazones, indicate that stability is highly pH-dependent. researchgate.net For instance, some compounds are stable at neutral pH (e.g., pH 7.4) but susceptible to hydrolysis in acidic (pH 2.0) or alkaline (pH 9.0) conditions. researchgate.net It is plausible that the indoline (B122111) ring could undergo cleavage under harsh acidic or basic conditions, although the dihydrochloride form generally enhances stability compared to the free base. nih.gov
Indole (B1671886) and indoline derivatives are known to be sensitive to light. soton.ac.uk Exposure to UV radiation can lead to oxidative degradation. soton.ac.ukrsc.org The photochemical transformation of indole itself when exposed to sunlight has been observed to yield products like 2,2-diindyl-ε-indoxyl and anthranilic acid, indicating that both oxidative degradation and addition reactions can occur. tandfonline.com
For 4-Methylindolin-7-amine dihydrochloride, the indoline ring system is the likely chromophore responsible for absorbing UV light, initiating photochemical reactions. The degradation process can involve reaction with atmospheric oxygen, potentially leading to N-dealkylation and oxidation of the heterocyclic ring. researchgate.net Studies on other indoline derivatives have shown that hydrogenation of the C2-C3 double bond (as is present in indoline compared to indole) can affect the rate of photooxidation. soton.ac.uk Therefore, it is crucial to protect the compound from light to prevent the formation of degradation products.
Hygroscopicity and Moisture Sensitivity Profiles
A significant characteristic of many hydrochloride salts is their hygroscopicity, the tendency to absorb moisture from the atmosphere. rsc.orgilpi.com This property can significantly impact the chemical and physical stability of the compound. purdue.edu The absorption of water can lead to deliquescence, where the solid dissolves in the absorbed water, and can accelerate chemical degradation pathways like hydrolysis. ilpi.com
The degree of hygroscopicity can be influenced by the presence of certain solvents within the crystal structure, which may reduce the ability of the chloride ion to interact with water molecules. rsc.orgrsc.org While a specific hygroscopicity profile for 4-Methylindolin-7-amine dihydrochloride is not available, it should be handled as a potentially hygroscopic material. tutorchase.comchromforum.org The interaction between water and the salt surface can be complex, with some studies showing that the surface of hydrochloride salts can induce the dissociation of water. purdue.edu
Table 1: General Classification of Hygroscopicity
| Class | Description | Weight Gain (at 25°C, 80% RH) | Example |
|---|---|---|---|
| 1 | Non-hygroscopic | < 0.2% | - |
| 2 | Slightly hygroscopic | ≥ 0.2% and < 2% | - |
| 3 | Moderately hygroscopic | ≥ 2% and < 15% | - |
This table provides a general classification scheme for hygroscopicity. The specific class for 4-Methylindolin-7-amine dihydrochloride would need to be determined experimentally.
Optimal Storage Conditions for Maintaining Chemical Integrity
Given the potential for hydrolytic and photochemical degradation, as well as hygroscopicity, strict storage conditions are necessary to preserve the integrity of 4-Methylindolin-7-amine dihydrochloride.
Optimal storage involves keeping the compound in a cool, dry, and dark environment. tutorchase.comdiplomatacomercial.com Containers should be tightly sealed to prevent moisture ingress and exposure to air. tutorchase.comdiplomatacomercial.com For highly sensitive or long-term storage, the use of a desiccator containing a drying agent like calcium chloride or magnesium sulfate (B86663) is recommended. ilpi.comchromforum.org Storing the material under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidation. ilpi.com Generally, amines and their salts should be stored at temperatures below 30°C (86°F) to maintain stability. diplomatacomercial.commdpi.com
Considerations for Laboratory Handling and Chemical Waste Management (from a chemical stability perspective)
Proper laboratory procedures are critical to prevent degradation during handling and to ensure safe disposal.
From a stability standpoint, handling of 4-Methylindolin-7-amine dihydrochloride should minimize its exposure to atmospheric moisture and light. tutorchase.com Weighing and transferring the compound should be done as quickly as possible, especially in humid environments. tutorchase.comchromforum.org For particularly sensitive applications, handling within a humidity-controlled glove box is the best practice. chromforum.org
For chemical waste management, solutions of 4-Methylindolin-7-amine dihydrochloride should not be disposed of directly down the drain. ucmerced.edu Due to its acidic nature (from the hydrochloride salt), the waste should first be neutralized. laballey.comsciencemadness.org This can be achieved by slowly adding a weak base, such as sodium bicarbonate or a sodium carbonate solution, until the pH is neutral. laballey.com The neutralization reaction should be performed cautiously in a well-ventilated area or fume hood, as it may produce gas (carbon dioxide) and heat. sciencemadness.org Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, though it is imperative to adhere to all local, state, and federal waste disposal regulations. ucmerced.edulaballey.com
Table 2: Summary of Stability, Storage, and Handling Recommendations
| Parameter | Recommendation | Rationale | Citations |
|---|---|---|---|
| Stability | Protect from light, moisture, and extreme pH. | Prevents photochemical and hydrolytic degradation. | nih.govresearchgate.netsoton.ac.ukrsc.org |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Use of a desiccator is recommended. | Minimizes moisture absorption and degradation from heat and light. | ilpi.comtutorchase.comchromforum.orgdiplomatacomercial.com |
| Handling | Minimize exposure to air and humidity. Work quickly or in a controlled environment (glove box). | Prevents hygroscopic moisture uptake and potential degradation. | tutorchase.comchromforum.org |
| Waste Disposal | Neutralize acidic solutions with a weak base (e.g., sodium bicarbonate) before disposal. Follow local regulations. | Renders the waste less hazardous and complies with environmental safety protocols. | ucmerced.edulaballey.comsciencemadness.org |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways for 4-Methylindolin-7-amine Dihydrochloride (B599025) and its Analogues
The synthesis of indoline (B122111) alkaloids and their derivatives remains a central theme in organic chemistry. rsc.orgnih.gov While numerous methods exist for constructing the indoline core, future research will increasingly focus on stereoselectivity—the ability to produce a specific three-dimensional arrangement of atoms. For analogues of 4-Methylindolin-7-amine, where new chiral centers might be introduced, controlling stereochemistry is paramount.
Promising future strategies include:
Chemoenzymatic Processes: The use of enzymes, such as lipases, in kinetic resolutions offers a green and highly selective method for separating racemic mixtures of indolines. fao.org This approach could be adapted to resolve chiral analogues of 4-methylindolin-7-amine, providing access to enantiomerically pure compounds.
Asymmetric Catalysis: Metal-catalyzed reactions, including palladium-catalyzed N-arylation and Heck-type cyclizations, are powerful tools for forming the indoline ring. acs.orgacs.org Future work will likely involve the development of new chiral ligands for these catalysts to induce high levels of stereoselectivity during the ring-forming step.
Photocatalyzed Radical Cyclizations: Recent advances have shown that visible-light-driven photocatalysis can generate radicals that cyclize to form substituted indolines under mild, metal-free conditions. acs.orgacs.orgnih.gov Exploring these methods could provide novel, green pathways to complex indoline structures derived from 4-methylindolin-7-amine. nih.gov This approach is particularly advantageous as it tolerates a wide range of functional groups, including aryl halides, which are often incompatible with traditional methods. acs.orgnih.gov
Substrate-Controlled Diastereoselective Reactions: The inherent structure of a starting material can be used to direct the stereochemical outcome of a reaction. For instance, the diastereoselective addition of organometallic reagents to chiral sulfinyl imines has been used to produce stereochemically defined indolines. acs.org
Table 1: Comparison of Emerging Stereoselective Synthetic Strategies for Indolines
| Strategy | Key Features | Potential Advantages | Representative Research |
| Chemoenzymatic Resolution | Uses enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | High stereoselectivity, mild reaction conditions, environmentally friendly. | López-Iglesias, et al. (2012) fao.org |
| Asymmetric Heck Cyclization | Employs transition metal catalysts (e.g., palladium) with chiral ligands to create stereocenters during cyclization. | High atom economy, potential for creating complex ring systems. | Watson, et al. (2019) sciencedaily.com |
| Photocatalyzed Radical Cyclization | Uses light to initiate a radical cascade that forms the indoline ring. | Metal-free, green, high functional group tolerance, proceeds under mild conditions. | Beaulieu, et al. (2023) acs.orgnih.gov |
| Substrate-Controlled Synthesis | Utilizes existing chiral centers in the substrate to direct the stereochemistry of subsequent transformations. | Predictable outcomes based on substrate geometry, no need for chiral catalysts. | Sirvent, et al. acs.org |
Exploration of Alternative Derivatization Reactions and Novel Indoline-Based Scaffolds
The true value of 4-Methylindolin-7-amine dihydrochloride lies in its potential as a scaffold for creating new molecules. ekb.egresearchgate.net Future research will focus on exploring diverse derivatization reactions to move beyond simple modifications and construct entirely new molecular architectures. The indoline structure is considered a "privileged scaffold" because it can be used to design inhibitors for various biological targets. researchgate.net
Key areas for exploration include:
Novel Coupling Reactions: Expanding the toolkit of reactions to functionalize the indoline core is a priority. This includes developing new C-H activation methods to directly attach functional groups to the aromatic ring or exploring multicomponent reactions that can build complex structures in a single step with high efficiency. researchgate.netrsc.org The Heck Reaction, for example, has been adapted to use nitrogen-based reagents, opening new avenues for assembling complex indoline scaffolds. sciencedaily.com
Synthesis of Spirocyclic and Fused Systems: Moving beyond the basic two-ring indoline structure, research is heading towards the synthesis of more rigid and three-dimensionally complex spirocyclic and fused-ring systems. rsc.org These novel scaffolds can present functional groups in unique spatial arrangements, which is highly desirable for exploring interactions with biological targets.
Solid-Phase Synthesis: To accelerate the discovery of new derivatives, solid-phase synthesis methods are being developed. nih.gov By anchoring the indoline scaffold to a polymer resin, a large number of different functional groups can be added in a systematic way, creating libraries of new compounds for screening. nih.gov
Derivatization for Biological Activity: Research has shown that substituting the indoline ring at various positions can lead to potent biological activities. acs.orgnih.govresearchgate.net For example, derivatives have been developed as antioxidant and anti-inflammatory agents acs.orgnih.gov, α1A-adrenoceptor antagonists acs.org, and tubulin polymerization inhibitors. nih.gov Future work will involve synthesizing new analogues of 4-Methylindolin-7-amine and evaluating them for a wide range of biological activities. acs.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool for accelerating chemical research. iastate.edu For 4-Methylindolin-7-amine dihydrochloride, computational modeling offers a way to predict reaction outcomes, design more efficient synthetic routes, and screen potential derivatives before they are ever made in the lab.
Future applications of computational modeling in this area include:
Predicting Reaction Outcomes: Machine learning models, such as molecular transformers, can be trained on vast datasets of chemical reactions to predict the major product of a given set of reactants and reagents. nih.govacs.org This can save significant time and resources by avoiding unpromising reaction pathways. acs.org
Understanding Reaction Mechanisms: Computational and experimental studies can work hand-in-hand to elucidate reaction mechanisms. For example, modeling has been used to understand and predict the regioselectivity of nucleophilic additions to indolynes, which are highly reactive intermediates in indole (B1671886) synthesis. nih.govacs.org This understanding allows chemists to design substrates that favor the desired product. nih.gov
In Silico Screening and Docking: Before synthesizing a library of derivatives, computational docking can be used to predict how well potential molecules will bind to a specific biological target, such as an enzyme or receptor. farmaceut.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use computational descriptors of a molecule's structure to predict its physical or biological properties. acs.org Such models could be developed to predict the properties of new 4-Methylindolin-7-amine derivatives, guiding the design of compounds with specific characteristics.
Table 2: Applications of Computational Modeling in Indoline Chemistry
| Computational Technique | Application | Goal | Representative Research |
| Machine Learning (e.g., Transformers) | Forward/Retrosynthesis Prediction | Predict reaction products or starting materials, accelerating route design. | Coley, et al. (2023) nih.govacs.org |
| Density Functional Theory (DFT) | Mechanism Elucidation & Selectivity Prediction | Understand reaction pathways and predict which isomer will be the major product. | Houk, Garg, et al. (2010) nih.govacs.org |
| Molecular Docking | Virtual Screening | Predict the binding affinity of a ligand to a biological target, prioritizing synthesis. | Radwan, et al. (2021) farmaceut.org |
| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Correlate chemical structure with physical or biological properties to guide design. | Al-Haj-Ali, et al. (2024) acs.org |
Emerging Applications in Chemical Biology and Advanced Materials (consistent with exclusions)
The unique electronic and structural properties of the indoline core make it an attractive candidate for applications beyond traditional pharmaceuticals, extending into the realms of chemical biology and advanced materials.
Future research directions include:
Chemical Probes and Bioimaging: The indole scaffold is inherently fluorescent, a property that can be tuned through chemical modification. This opens the door to developing derivatives of 4-Methylindolin-7-amine as chemical probes to study biological processes within living cells.
Functional Polymers: Indole and indoline derivatives can be used as monomers to create functional polymers. rsc.org Research has demonstrated the synthesis of poly(N-arylene diindolylmethane)s with high molecular weights and good thermal stability. These polymers exhibit solid-state fluorescence and electroactivity, making them promising for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org Future work could explore the incorporation of 4-Methylindolin-7-amine into such polymer backbones to tune their electronic and material properties.
Bioactive Scaffolds in Drug Discovery: The indoline ring system is a key component in many natural products and synthetic drugs. nih.gov Its structure serves as a versatile pharmacophore that can be adapted to target a wide array of biological systems. researchgate.netmdpi.com Research continues to uncover new biological activities for indoline derivatives, such as the inhibition of tubulin polymerization, a mechanism relevant to cancer therapy. nih.gov
Research into Sustainable Synthesis and Process Optimization for Large-Scale Production
As interest in 4-Methylindolin-7-amine dihydrochloride and its derivatives grows, so does the need for efficient, safe, and environmentally friendly methods for their production. theasengineers.com Future research will bridge the gap between small-scale laboratory synthesis and large-scale industrial manufacturing.
Key areas of focus will be:
Green Chemistry Approaches: The development of synthetic methods that minimize waste, avoid hazardous reagents, and reduce energy consumption is a major goal. This includes the use of photocatalysis to avoid harsh metal catalysts nih.gov, employing water as a solvent researchgate.net, and designing multicomponent reactions that maximize atom economy. rsc.org
Process Optimization: To make production more efficient and cost-effective, research will focus on process optimization. neulandlabs.com This involves a systematic analysis of the manufacturing process to identify Critical Process Parameters (CPPs)—such as temperature, pressure, and concentration—that have the greatest impact on yield and purity. Techniques like Design of Experiments (DoE) can be used to systematically vary these parameters and find the optimal conditions.
Scale-Up and Flow Chemistry: Translating a successful lab-scale reaction to a large-scale industrial process presents significant challenges. lucideon.com Future research will investigate the use of flow chemistry, where reactants are continuously pumped through a reactor, as a safer and more efficient alternative to traditional batch processing for the synthesis of pharmaceutical intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methylindolin-7-amine dihydrochloride, and how can purity be ensured during synthesis?
- Methodology : A two-step procedure involving precursor functionalization followed by dihydrochloride salt formation is common. For example, analogs like avizafone dihydrochloride (AVF) are synthesized via coupling reactions followed by HCl treatment to stabilize the salt form . Purity can be optimized using column chromatography (e.g., silica gel) and verified via HPLC with UV detection (λ = 254 nm). Post-synthesis, elemental analysis (C, H, N) and mass spectrometry (ESI-MS) ensure stoichiometric consistency of the dihydrochloride form .
Q. How should researchers characterize the structural integrity and purity of 4-Methylindolin-7-amine dihydrochloride?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm the indoline backbone and methylamine substitution.
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% by peak area).
- X-ray crystallography : Resolve crystal structure to validate the dihydrochloride salt’s coordination geometry .
Q. Why is the dihydrochloride salt form preferred in pharmacological studies, and how does it influence solubility and stability?
- Methodology : The dihydrochloride form enhances aqueous solubility due to ionic interactions, critical for in vitro assays (e.g., receptor binding). Stability studies under varying pH (2–7.4) and temperatures (4°C–25°C) should be conducted using accelerated degradation protocols (40°C/75% RH for 1–3 months). Monitor via HPLC to detect hydrolysis or oxidation byproducts .
Q. What storage conditions are optimal for maintaining 4-Methylindolin-7-amine dihydrochloride stability?
- Methodology : Store desiccated at -20°C in amber vials to prevent light- and moisture-induced degradation. Periodic stability testing (every 6 months) under these conditions is advised. For short-term use (1–2 weeks), refrigeration (4°C) in airtight containers is acceptable .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 4-Methylindolin-7-amine dihydrochloride in CNS-targeted studies?
- Methodology :
- In vitro : Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) to assess receptor binding (e.g., serotonin or dopamine receptors) via competitive radioligand assays. Include positive controls (e.g., known agonists/antagonists) and dose-response curves (1 nM–100 µM).
- In vivo : Employ rodent models (e.g., forced swim test for antidepressant activity) with intravenous or intraperitoneal administration. Monitor pharmacokinetics (plasma half-life, brain penetration) using LC-MS/MS .
Q. How should contradictions in pharmacological data (e.g., conflicting IC50 values across studies) be addressed?
- Methodology :
- Assay standardization : Ensure consistent buffer pH, temperature, and cell passage numbers.
- Batch variability : Compare multiple synthesis batches via HPLC and elemental analysis.
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize reaction yields and purity during scale-up synthesis of 4-Methylindolin-7-amine dihydrochloride?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Catalysis : Explore Pd-mediated coupling for indoline ring formation.
- Workup : Use countercurrent extraction to remove unreacted precursors.
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Which analytical techniques are most effective for detecting degradation products in aged 4-Methylindolin-7-amine dihydrochloride samples?
- Methodology :
- LC-HRMS : Identify degradation products (e.g., deaminated or oxidized species) with high mass accuracy (<2 ppm error).
- Stability-indicating assays : Develop gradient HPLC methods to resolve parent compound from degradants.
- Forced degradation : Expose samples to UV light (ICH Q1B guidelines) or acidic/alkaline conditions to simulate long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
